An In-depth Technical Guide to the Fundamental Chemical Properties of Cyclohexanone
An In-depth Technical Guide to the Fundamental Chemical Properties of Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanone, a cyclic ketone with the molecular formula C6H10O, is a pivotal organic compound with extensive applications in the chemical and pharmaceutical industries.[1] Its unique structural and electronic properties govern its reactivity and utility as a versatile solvent and a key intermediate in the synthesis of various polymers, pharmaceuticals, and other high-value chemicals. This technical guide provides a comprehensive overview of the fundamental chemical properties of cyclohexanone, including its structure, physicochemical characteristics, and key chemical transformations. Detailed experimental protocols for its synthesis and characteristic reactions are provided, along with a summary of its spectroscopic signature. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Molecular Structure and Properties
Cyclohexanone consists of a six-membered carbon ring with a carbonyl functional group.[2] The presence of the ketone group makes the molecule polar and susceptible to nucleophilic attack at the carbonyl carbon.[3] The cyclohexane ring typically adopts a chair conformation to minimize steric strain.[4]
Physicochemical Properties
Cyclohexanone is a colorless to pale yellow oily liquid with a characteristic peppermint or acetone-like odor.[1][5] It is miscible with most common organic solvents and slightly soluble in water.[6] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Cyclohexanone
| Property | Value | Reference(s) |
| Molecular Formula | C6H10O | [1] |
| Molar Mass | 98.14 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [1][5] |
| Odor | Peppermint and acetone-like | [1][5] |
| Density | 0.9478 g/mL at 25 °C | [6] |
| Melting Point | -47 °C | [1][6] |
| Boiling Point | 155.65 °C | [6] |
| Flash Point | 44 °C (111 °F) | [1] |
| Water Solubility | 8.6 g/100 mL at 20 °C | [6] |
| Refractive Index (n_D^20) | 1.4507 | [1] |
| Vapor Pressure | 5.2 mmHg at 25 °C | [1] |
Spectroscopic Analysis
The structure of cyclohexanone can be elucidated and confirmed using various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of cyclohexanone is characterized by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing around 1715 cm⁻¹.[2] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) distinguishes it from its corresponding alcohol, cyclohexanol.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of cyclohexanone shows two multiplets corresponding to the α- and β-protons to the carbonyl group. The α-protons are deshielded due to the electron-withdrawing effect of the carbonyl group and appear further downfield.[7] The ¹³C NMR spectrum exhibits a characteristic peak for the carbonyl carbon in the range of 200-220 ppm.[7]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of cyclohexanone shows a molecular ion peak (M⁺) at m/z 98.[8] Common fragmentation patterns include the loss of ethylene (C₂H₄) and the formation of a characteristic base peak at m/z 55.[9]
Table 2: Key Spectroscopic Data for Cyclohexanone
| Spectroscopic Technique | Key Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) / m/z | Reference(s) |
| IR Spectroscopy | C=O Stretch | ~1715 | [2] |
| C-H Stretch (sp³) | 2850-2960 | ||
| ¹H NMR Spectroscopy | α-protons (4H) | ~2.3 ppm | [7] |
| β, γ-protons (6H) | ~1.7-1.9 ppm | [7] | |
| ¹³C NMR Spectroscopy | C=O | ~212 ppm | [10] |
| α-CH₂ | ~42 ppm | [10] | |
| β-CH₂ | ~27 ppm | [10] | |
| γ-CH₂ | ~25 ppm | [10] | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | 98 | [8] |
| Base Peak | 55 | [9] | |
| Major Fragments | 83, 70, 69, 42 | [9] |
Chemical Reactions and Experimental Protocols
Cyclohexanone undergoes a variety of chemical reactions characteristic of ketones, making it a versatile building block in organic synthesis. Key reactions include oxidation, reduction, enolate formation, and condensation reactions.
Oxidation of Cyclohexanol to Cyclohexanone
The oxidation of the secondary alcohol, cyclohexanol, is a common laboratory method for the synthesis of cyclohexanone.[1]
-
Preparation of Oxidizing Solution: In a beaker, dissolve 12.5 g of sodium dichromate dihydrate in 60 mL of water. With continuous stirring, slowly add 11 g (6 mL) of concentrated sulfuric acid. Allow the mixture to cool to room temperature.
-
Reaction Setup: Place 6 g of cyclohexanol in a 100 mL conical flask.
-
Oxidation: Add the prepared dichromate solution to the cyclohexanol in one portion, swirling to ensure thorough mixing.
-
Temperature Control: Monitor the temperature of the reaction mixture. If it rises to 55 °C, cool the flask in a cold water bath to maintain the temperature between 55 and 60 °C.
-
Reaction Completion: Once the exothermic reaction subsides, let the mixture stand for 1 hour with occasional swirling.
-
Work-up: Pour the mixture into a round-bottom flask and add 60 mL of water. Distill the mixture until approximately 30 mL of distillate (containing cyclohexanone and water) is collected.
-
Purification: Saturate the distillate with sodium chloride. Separate the organic layer (cyclohexanone) and extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether by distillation to obtain pure cyclohexanone.
Caption: Workflow for the oxidation of cyclohexanol to cyclohexanone.
Reduction of Cyclohexanone to Cyclohexanol
Cyclohexanone can be readily reduced to cyclohexanol using various reducing agents, such as sodium borohydride (NaBH₄).[11]
-
Reaction Setup: In a round-bottom flask, dissolve 7.6 g of cyclohexanone in 200 mL of water.
-
Addition of Base: Add 1.55 g of sodium hydroxide pellets and stir until dissolved.
-
Reduction: Slowly add 1.33 g of sodium borohydride to the solution.
-
Heating: After 5 minutes, attach a reflux condenser and heat the mixture on a steam bath to near 100 °C for 30 minutes with continued stirring.
-
Work-up: Cool the flask in an ice bath and transfer the contents to a separatory funnel.
-
Extraction: Extract the aqueous solution twice with 100 mL portions of diethyl ether.
-
Purification: Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation to obtain cyclohexanol.
Caption: Workflow for the reduction of cyclohexanone to cyclohexanol.
Formation of Cyclohexanone Oxime
Cyclohexanone reacts with hydroxylamine to form cyclohexanone oxime, an important intermediate in the synthesis of caprolactam, the precursor to Nylon 6.[12]
-
Preparation of Hydroxylamine Solution: Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallized sodium acetate in 10 mL of water.
-
Reaction: Warm the solution to approximately 40 °C and add 2.5 g of cyclohexanone.
-
Crystallization: Stir the mixture vigorously. After a few minutes, cyclohexanone oxime will separate as a crystalline solid.
-
Isolation: Cool the reaction mixture in an ice bath, filter the solid product, and wash it with a small amount of cold water.
-
Purification: Recrystallize the crude product from petroleum ether (b.p. 60-80 °C) to obtain pure cyclohexanone oxime.
Caption: Workflow for the synthesis of cyclohexanone oxime.
Aldol Condensation
Cyclohexanone can undergo a base-catalyzed aldol condensation with itself or other carbonyl compounds.[13] The reaction involves the formation of an enolate ion which then acts as a nucleophile.[14]
Caption: Signaling pathway for the base-catalyzed aldol condensation of cyclohexanone.
Applications in Research and Drug Development
Cyclohexanone's reactivity and solvent properties make it a valuable compound in various industrial and research settings.
-
Polymer Synthesis: The vast majority of cyclohexanone produced is used as a precursor in the manufacture of Nylon 6 and Nylon 6,6.[15]
-
Solvent: It is an effective solvent for a wide range of organic compounds, including resins, lacquers, and dyes.[12]
-
Chemical Synthesis: In the pharmaceutical industry, the cyclohexanone moiety is a common structural motif in various drug molecules and serves as a starting material for the synthesis of more complex pharmaceutical intermediates.[16]
-
Other Applications: It is also used in the production of herbicides, insecticides, and as an additive in various formulations.[15]
Safety and Handling
Cyclohexanone is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It can cause irritation to the skin, eyes, and respiratory tract.[17] Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.[18]
Conclusion
This technical guide has provided a detailed overview of the fundamental chemical properties of cyclohexanone. Its well-defined structure, predictable reactivity, and versatile applications underscore its importance in modern chemistry and drug development. The provided experimental protocols and spectroscopic data serve as a practical resource for scientists and researchers working with this essential chemical compound.
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